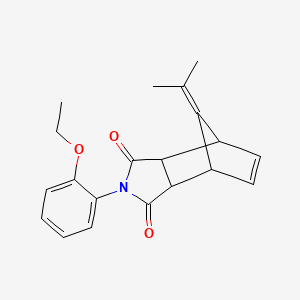![molecular formula C24H21BrN2O5 B15014335 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014335.png)
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique molecular structure, which includes methoxy, phenoxy, acetamido, and bromobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2-methoxy-4-formylphenol with 3-methylphenoxyacetic acid hydrazide to form an intermediate hydrazone. This intermediate is then reacted with 4-bromobenzoic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also considered to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy and phenoxy groups can be oxidized under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the acetamido group may interact with active sites of enzymes, while the bromobenzoate group can enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-[(E)-{[(3-methylphenoxy)acetyl]hydrazono}methyl]phenyl 2-bromobenzoate
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
Uniqueness
2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to the presence of both methoxy and bromobenzoate groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H21BrN2O5 |
|---|---|
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-16-4-3-5-20(12-16)31-15-23(28)27-26-14-17-6-11-21(22(13-17)30-2)32-24(29)18-7-9-19(25)10-8-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
Clé InChI |
NTCBCPDLNNMCHZ-VULFUBBASA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] dipropan-2-ylcarbamothioate](/img/structure/B15014262.png)
![6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B15014269.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014274.png)
![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15014277.png)
![methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B15014280.png)

![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15014289.png)
![1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine](/img/structure/B15014294.png)
![2,4-dichloro-6-[(E)-({4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}imino)methyl]phenol](/img/structure/B15014299.png)
![1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B15014303.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B15014315.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15014321.png)

![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15014347.png)
